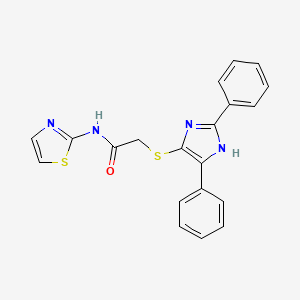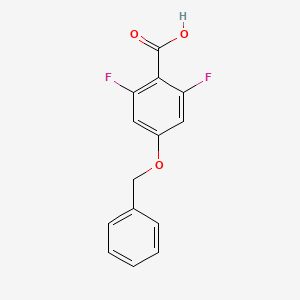
2-chloro-4-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H13ClFNO2S2 and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has shown that derivatives similar in structure to the compound have been synthesized and tested for their antipathogenic activity. For instance, acylthioureas with halogenated phenyl substituents exhibited significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth capabilities. This suggests a potential for similar compounds to be developed as novel antimicrobial agents with specific efficacy against biofilm-forming pathogens (Carmen Limban et al., 2011).
Antimicrobial Activity
Compounds with thiourea moieties and halogen atoms have also been synthesized and evaluated for their antimicrobial activities. The presence of fluorine, alongside other halogens, has been correlated with enhanced antimicrobial efficacy. This area of study underscores the potential of fluoro-substituted compounds in developing new antimicrobial agents (M. Hegab et al., 2009).
Neuroimaging Applications
Another research avenue involves using fluoro-substituted benzamide analogs as molecular imaging probes. These compounds have been utilized in positron emission tomography (PET) imaging to quantify receptor densities in the brain, such as the serotonin 1A receptors in Alzheimer's disease patients. This highlights the utility of fluoro-substituted compounds in developing diagnostic tools for neurodegenerative diseases (V. Kepe et al., 2006).
Supramolecular Aggregation
Self-assembled aggregates of fluoroalkylated compounds have demonstrated selective recognition and transfer of hydrophilic compounds from aqueous to organic media. This characteristic points to the potential application of similar compounds in chemical sensing and separation technologies (H. Sawada et al., 2000).
Antifungal Agents
The synthesis and evaluation of fluoro-substituted compounds for their antifungal activities have also been reported. These studies suggest that the incorporation of fluorine can enhance the antifungal properties of benzamides, providing a basis for the development of new antifungal medications (B. Narayana et al., 2004).
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S2/c18-14-7-11(19)1-3-13(14)17(22)20-8-12-2-4-15(24-12)16(21)10-5-6-23-9-10/h1-7,9,16,21H,8H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGIWDNAHPWGFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)


![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)
![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)
